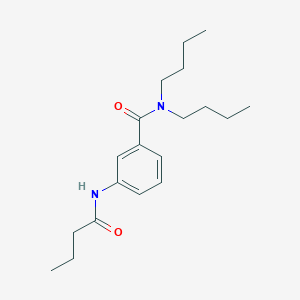
3-(butanoylamino)-N,N-dibutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butanoylamino)-N,N-dibutylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a butanoylamino group and two dibutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butanoylamino)-N,N-dibutylbenzamide typically involves the acylation of aniline derivatives. One common method is the reaction of aniline with butanoyl chloride in the presence of a base such as pyridine to form the butanoylamino group. This intermediate is then reacted with dibutylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(butanoylamino)-N,N-dibutylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(butanoylamino)-N,N-dibutylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(butanoylamino)-N,N-dibutylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dibutylbenzamide: Lacks the butanoylamino group, resulting in different chemical properties and reactivity.
3-(acetylamino)-N,N-dibutylbenzamide: Contains an acetylamino group instead of a butanoylamino group, leading to variations in biological activity and applications.
Uniqueness
3-(butanoylamino)-N,N-dibutylbenzamide is unique due to the presence of both butanoylamino and dibutyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H30N2O2 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
3-(butanoylamino)-N,N-dibutylbenzamide |
InChI |
InChI=1S/C19H30N2O2/c1-4-7-13-21(14-8-5-2)19(23)16-11-9-12-17(15-16)20-18(22)10-6-3/h9,11-12,15H,4-8,10,13-14H2,1-3H3,(H,20,22) |
Clave InChI |
FHJJQLRYSGGHRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)C1=CC(=CC=C1)NC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















